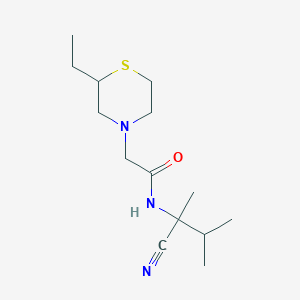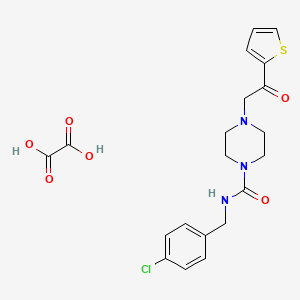
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-ethylthiomorpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-ethylthiomorpholin-4-yl)acetamide is a chemical compound that is commonly known as CTET. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of CTET involves the modulation of ion channel and receptor activity. CTET binds to specific sites on these proteins and alters their conformation, leading to changes in their activity. This modulation can either enhance or inhibit the activity of these proteins, depending on the specific site of binding and the type of protein.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of CTET are diverse and depend on the specific ion channel or receptor being modulated. CTET has been shown to affect synaptic transmission, neuronal excitability, and synaptic plasticity. CTET has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CTET in lab experiments include its specificity and potency in modulating ion channel and receptor activity. CTET is also relatively stable and easy to synthesize. However, the limitations of using CTET in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on CTET. One potential direction is to investigate the role of CTET in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another potential direction is to develop more potent and selective CTET analogs for use in research and drug development. Additionally, the use of CTET in combination with other compounds could lead to the development of novel therapeutic strategies for various diseases.
Méthodes De Synthèse
The synthesis method of CTET involves the reaction of 2-(2-ethylthiomorpholin-4-yl)acetic acid with N-(2-cyano-3-methylbutan-2-yl)imide. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
CTET is widely used in scientific research as a tool to study the function and regulation of various ion channels and receptors. This compound has been shown to modulate the activity of various ion channels such as voltage-gated potassium channels, voltage-gated calcium channels, and ligand-gated ion channels. CTET has also been shown to modulate the activity of various receptors such as GABA receptors, glutamate receptors, and nicotinic acetylcholine receptors.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethylthiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c1-5-12-8-17(6-7-19-12)9-13(18)16-14(4,10-15)11(2)3/h11-12H,5-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMNASQHWMMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-(2-ethylthiomorpholin-4-YL)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)



![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)



![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)
![2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2690270.png)


![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)